molecular formula C10H16O B1227562 (+)-Fenchone CAS No. 4695-62-9

(+)-Fenchone

Cat. No.: B1227562
CAS No.: 4695-62-9
M. Wt: 152.23 g/mol
InChI Key: LHXDLQBQYFFVNW-UHFFFAOYSA-N
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Description

Fenchone is a carbobicyclic compound that is fenchane in which the hydrogens at position 2 are replaced by an oxo group. It is a component of essential oil from fennel (Foeniculum vulgare). It has a role as a plant metabolite. It is a fenchane monoterpenoid, a cyclic terpene ketone and a carbobicyclic compound.
Fenchone is a natural product found in Tetradenia riparia, Pimpinella serbica, and other organisms with data available.

Scientific Research Applications

Bronchodilator and Spasmolytic Activities

Fenchone has been investigated for its bronchodilator effects. A study using guinea pig tracheal muscles demonstrated fenchone's ability to relax tracheal muscles, suggesting potential in managing airways disorders. This effect was mediated predominantly by potassium channel activation followed by dual inhibition of phosphodiesterase and calcium channels (Rehman et al., 2022).

Antimicrobial and Antibiofilm Properties

Research indicates that fenchone has significant antibacterial, anticandidal, and antibiofilm properties. It was effective against bacteria like E. coli and P. aeruginosa, as well as the fungus C. albicans. These findings suggest that fenchone can be a source for developing new antimicrobial drugs (Ahmad et al., 2022).

Antioxidant and Anticancer Activities

Fenchone has shown antioxidant activity and exhibits strong antifungal properties. It was also found cytotoxic to cancerous HeLa cells, indicating its potential in cancer therapy. This study used in silico approaches to explore these activities (Singh et al., 2019).

Soil Respiration and Microbial Population Shift

An interesting application of fenchone lies in its effect on soil metabolism and microbial growth. In a study, addition of fenchone to soil samples resulted in an increase in soil respiration and a significant change in the bacterial population, suggesting its influence on soil ecological processes (Vokou et al., 2002).

Interaction with Water Molecules

Fenchone’s interaction with water molecules has been explored through rotational spectroscopy and quantum chemistry. This study provides insights into the complex network of non-covalent interactions in fenchone hydrates, relevant in understanding its chemical behavior (Chrayteh et al., 2021).

Wound Healing

Fenchone was studied for its wound healing efficacy using a cutaneous wound model in rats. It showed significant increases in wound contraction and re-epithelialization, highlighting its potential in skin wound treatment (Keskin et al., 2017).

Antimycobacterial Activity

Fenchone-derived compounds showed promising activity against Mycobacterium tuberculosis, suggesting its potential in developing new treatments for tuberculosis (Slavchev et al., 2014).

Insecticidal Activities

Fenchone exhibited significant insecticidal activities against stored-product insects like Sitophilus zeamais, indicating its potential as a natural insect control agent (Nukenine et al., 2010).

Properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDLQBQYFFVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025324
Record name alpha-Fenchone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS], Liquid, Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma
Record name Fenchone
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Record name (+)-Fenchone
Source Human Metabolome Database (HMDB)
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Record name l-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

192.00 to 194.00 °C. @ 760.00 mm Hg
Record name (+)-Fenchone
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Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name l-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.941-0.946
Record name l-Fenchone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

1195-79-5, 7787-20-4
Record name (±)-Fenchone
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Record name Fenchone
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Record name Fenchone
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Record name Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-
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Record name 3,3-dimethyl-8,9-dinorbornan-2-one
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Record name (+)-Fenchone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

5-6 °C
Record name (+)-Fenchone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Thiofenchone (23 mg, 0.14 mmol) was reacted with bis-(p-methoxyphenyl)telluroxide for 42 h. Fenchone (5 mg, 23%) νmax 1965,1930,1875,1742,1465,1385 and 1025 cm-1 was obtained after p.l.c. (petroleum ether-ethyl acetate 20:1). A low yield was obtained due to volatility of the product. Sulphur and bis-(p-methoxyphenyl)telluride were, however, isolated in 75 and 81% yields respectively.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
23%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: (+)-Fenchone, a monoterpene found in Foeniculum vulgare fruit, exhibits insecticidal activity primarily through fumigant action. [] This suggests it interferes with insect respiratory systems, although the exact molecular target(s) remain unclear.

ANone: Yes, this compound acts as a feeding deterrent for the large white butterfly (Pieris brassicae). [] This effect has been categorized as preingestive, indicating that the compound deters feeding before the insect ingests the treated food source.

ANone: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

ANone: Spectroscopic characterization, including NMR and GC-MS, has been instrumental in identifying this compound. [, , , ] For detailed spectral information, please refer to the cited research articles.

ANone: Enantioselective gas chromatography (EsGC) coupled with mass spectrometry detection (MSD) is a powerful technique for determining the absolute configuration of chiral molecules like this compound. []

ANone: While specific stability data for this compound is limited in the provided research, essential oils containing it, like fennel oil, are generally susceptible to degradation upon exposure to light, heat, and oxygen. [] Proper storage in airtight containers, protected from light and at cooler temperatures, is likely crucial for maintaining its stability.

ANone: Yes, computational methods, such as DFT calculations, have been used to analyze the enantioselective properties of catalysts derived from this compound. [] These calculations provide insights into the catalyst's structure and its interaction with substrates, aiding in the design of more efficient asymmetric catalysts.

ANone: Further research is required to explore the potential of synthesizing this compound analogs or derivatives with improved activity or tailored properties for specific applications.

ANone: As a volatile compound, this compound presents formulation challenges in terms of controlling its release and preventing evaporation. [, ] Encapsulation technologies, such as nano-encapsulation, could offer solutions for its controlled release and improved stability in various applications like insecticidal wallpapers. []

ANone: this compound is a natural component of many essential oils. While it doesn't have specific regulations, its use in various applications, like cosmetics or insecticides, may fall under broader regulations governing essential oils and their constituents. [] It's crucial to ensure compliance with relevant safety and labeling requirements.

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